molecular formula C12H21N3 B13321796 N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine

Cat. No.: B13321796
M. Wt: 207.32 g/mol
InChI Key: NDSLXCYGMGACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine is unique due to the presence of both the imidazole ring and the cyclopentane structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C12H21N3/c1-11-3-4-12(9-11)14-5-2-7-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3

InChI Key

NDSLXCYGMGACPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCCN2C=CN=C2

Origin of Product

United States

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